molecular formula C11H10ClNO2 B8424704 3-Cyano-5-ethyl-4-methoxybenzoyl chloride

3-Cyano-5-ethyl-4-methoxybenzoyl chloride

Cat. No. B8424704
M. Wt: 223.65 g/mol
InChI Key: RBZNTYFMJNYSOR-UHFFFAOYSA-N
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Patent
US08367843B2

Procedure details

To 3-cyano-5-ethyl-4-methoxybenzoic acid (347 mg), toluene (3.5 mL), N,N-dimethylformamide (0.01 mL) and thionyl chloride (0.15 mL) were added, and then the mixture was stirred at 60° C. for 14 hours. The solvent was distilled off under reduced pressure and then azeotroped with toluene to obtain the title compound (387 mg) as a brown oily substance.
Quantity
347 mg
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step One
Quantity
0.01 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([CH2:14][CH3:15])[C:11]=1[O:12][CH3:13])[C:6](O)=[O:7])#[N:2].C1(C)C=CC=CC=1.S(Cl)([Cl:25])=O>CN(C)C=O>[C:1]([C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([CH2:14][CH3:15])[C:11]=1[O:12][CH3:13])[C:6]([Cl:25])=[O:7])#[N:2]

Inputs

Step One
Name
Quantity
347 mg
Type
reactant
Smiles
C(#N)C=1C=C(C(=O)O)C=C(C1OC)CC
Name
Quantity
3.5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.15 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.01 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
azeotroped with toluene

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(#N)C=1C=C(C(=O)Cl)C=C(C1OC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 387 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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